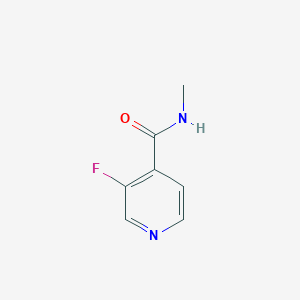

3-fluoro-N-methylpyridine-4-carboxamide

Description

3-Fluoro-N-methylpyridine-4-carboxamide is a pyridine derivative featuring a fluorine atom at the 3-position and an N-methyl carboxamide group at the 4-position of the pyridine ring. For instance, substituted pyridine carboxamides are frequently explored for their therapeutic applications, particularly in oncology, due to their ability to modulate enzymatic targets involved in hyperproliferative diseases .

Properties

IUPAC Name |

3-fluoro-N-methylpyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O/c1-9-7(11)5-2-3-10-4-6(5)8/h2-4H,1H3,(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRKWTQHBTUWRHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=NC=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-fluoro-N-methylpyridine-4-carboxamide typically involves nucleophilic aromatic substitution reactions. One common method starts with methyl 3-nitropyridine-4-carboxylate, which undergoes nucleophilic substitution with a fluoride anion to replace the nitro group with a fluorine atom . The reaction conditions often involve heating the reaction mixture at elevated temperatures (e.g., 120°C) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) and a fluoride source such as cesium fluoride (CsF) .

Chemical Reactions Analysis

3-fluoro-N-methylpyridine-4-carboxamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under suitable conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state.

Substitution Reactions: The pyridine ring can undergo substitution reactions, where other functional groups replace the existing ones.

Common reagents used in these reactions include fluoride sources, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-fluoro-N-methylpyridine-4-carboxamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.

Biology: The compound’s fluorinated nature makes it useful in studying biological systems, particularly in drug design and development.

Medicine: Fluorinated compounds are often used in pharmaceuticals due to their enhanced stability and bioavailability.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-fluoro-N-methylpyridine-4-carboxamide involves its interaction with specific molecular targets. The fluorine atom’s high electronegativity can influence the compound’s binding affinity to receptors or enzymes, altering their activity. The compound’s lipophilicity can enhance its ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridine Carboxamide Derivatives

Key Observations :

- The target compound’s simplicity (single pyridine ring with minimal substituents) contrasts with analogs featuring fused heterocycles (e.g., imidazo- or furopyridines) or extended phenoxy-urea moieties. These structural differences likely influence target selectivity, pharmacokinetics, and synthetic accessibility.

- Compounds with bulkier substituents (e.g., ) demonstrate broader therapeutic applications, suggesting that the target compound’s activity may be narrower or require optimization for specific targets.

Pharmacological Activity

Key Observations :

- The absence of extended aryl or heterocyclic groups in the target compound may limit its binding affinity to kinases compared to ’s compound, which includes a urea-linked aryl group critical for protein interaction.

- Fluorine at the 3-position (common in all compounds) likely enhances metabolic stability and bioavailability, a feature leveraged in kinase inhibitor design .

Key Observations :

- The target compound’s synthesis is likely less complex than or 7 analogs, which require multi-step functionalization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.